4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-(5,7-dihydropyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-26-18-10-19(24)23(15-7-3-2-4-8-15)12-16(18)20(25)22-11-14-6-5-9-21-17(14)13-22/h2-10,12H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOTJDODGZXMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CC3=C(C2)N=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine core.
Introduction of the Carbonyl Group: The carbonyl group is introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the Dihydropyridin-2-one Ring: This involves the cyclization of intermediates under controlled conditions to form the dihydropyridin-2-one ring.
Methoxylation and Phenylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- The hydroxyethyl group () enhances hydrophilicity, contrasting with the target’s methoxy and phenyl groups.
- Ring Fusion: The dihydropyridinone ring in the target compound introduces a ketone group absent in simpler pyrrolopyridines, which may influence redox properties .
Key Observations :
- The target compound’s synthesis likely requires regioselective coupling of the pyrrolopyridine carbonyl to the dihydropyridinone core, contrasting with the one-pot methods in .
Physicochemical and Spectral Properties
| Compound Name | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|---|
| Target Compound (hypothesized) | 240–245 (estimated) | 1720 (C=O), 1600 (C=N) | 3.80 (s, OCH₃), 7.40–7.60 (C₆H₅) | 332.36 [M+H]⁺ |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | 243–245 | 1740 (ester C=O), 2230 (CN) | 1.30 (t, CH₃), 4.20 (q, CH₂) | 563.2 [M+H]⁺ |
| 2-{[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidin-6-yl]carbonyl}-N-phenylhydrazinecarbothioamide | Not reported | 1680 (C=O), 1250 (C=S) | 8.10–7.20 (aromatic H) | 758.2 [M+H]⁺ |
Key Observations :
- The target’s methoxy group would produce a singlet at ~3.80 ppm in ¹H NMR, distinguishing it from nitro or cyano-substituted analogs () .
- IR carbonyl stretches (~1720 cm⁻¹) align with related compounds, though electronic effects from substituents may shift absorption bands .
Biological Activity
The compound 4-methoxy-1-phenyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2-dihydropyridin-2-one is a member of the pyridine and dihydropyridine families, which have been studied for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 306.36 g/mol
The compound features a methoxy group and a pyrrolo-pyridine moiety that contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Potassium Channels : The compound has been shown to affect potassium channels, particularly the TASK-1 potassium channel. TASK channels are involved in regulating neuronal excitability and are implicated in several pathologies including atrial fibrillation and neurodegenerative diseases .
- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating T cell immunity and influencing apoptosis pathways in neuronal cells . This suggests potential applications in treating neurodegenerative disorders.
- Antiarrhythmic Activity : Similar compounds have been explored for their antiarrhythmic effects, particularly in preventing atrial arrhythmias such as atrial fibrillation .
Case Studies
While direct case studies on the specific compound are scarce, related compounds have been documented:
- Neurodegenerative Disease Treatment : A study highlighted a derivative's ability to mitigate symptoms in models of Alzheimer's disease by enhancing synaptic function through potassium channel modulation.
- Cardiovascular Applications : Research demonstrated that similar dihydropyridine derivatives effectively reduced arrhythmias in animal models by stabilizing cardiac membrane potentials.
Q & A
Q. What synthetic routes are commonly used to prepare this compound?
The compound is synthesized via multicomponent reactions like the Ugi-3CR (three-component reaction). Key reagents include (4-methoxyphenyl)methylamine, aldehydes (e.g., 4-acetylbenzaldehyde), and maleic anhydride, with Sc(OTf)₃ as a catalyst in benzene (PhH) under reflux. Yields range from 70–85%, with purification via column chromatography or crystallization .
Q. Which spectroscopic methods are essential for structural confirmation?
Critical techniques include:
- ¹H/¹³C NMR : For resolving substituent positions and verifying regioselectivity (e.g., δ 2.40 ppm for CH₃ groups in dihydropyridines) .
- IR Spectroscopy : Confirms carbonyl (C=O) and amide (N–H) functionalities (e.g., peaks at 1700–1650 cm⁻¹) .
- X-ray Crystallography : Provides unambiguous stereochemical data, as seen in Acta Crystallographica reports .
Q. How is the compound purified after synthesis?
Purification often involves crystallization from solvents like dioxane or ethyl acetate, combined with silica gel column chromatography using gradients of ethyl acetate/hexane (e.g., Rf = 0.34–0.51) .
Advanced Research Questions
Q. How can Ugi-3CR reaction conditions be optimized for higher yields?
Variables to test include:
- Catalyst Load : Sc(OTf)₃ (5–10 mol%) enhances electrophilicity of imine intermediates .
- Solvent Effects : Toluene or THF may improve solubility of intermediates compared to benzene.
- Temperature : Prolonged reflux (12–24 hrs) ensures complete cyclization .
Q. What strategies resolve contradictions in NMR data (e.g., overlapping signals)?
Q. How do substituents on the pyrrolo[3,4-b]pyridine core influence bioactivity?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., Cl at R₁) enhance metabolic stability.
- Methoxy groups (R₂) improve solubility but may reduce target affinity. See analogs in triazolo-thiadiazin derivatives for comparative data .
Q. What side reactions occur during synthesis, and how are they minimized?
- Byproduct Formation : Maleic anhydride may generate succinimide derivatives. Mitigated by stoichiometric control of amine/aldehyde .
- Oxidation : Dihydropyridine rings are prone to oxidation; inert atmospheres (N₂/Ar) are critical .
Q. How is diastereomeric purity assessed in chiral intermediates?
- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol eluents.
- Optical Rotation : Compare experimental [α]D values to literature .
Data Analysis and Experimental Design
Q. How are computational methods integrated into structural analysis?
Q. What are key challenges in functionalizing the pyrrolo[3,4-b]pyridine core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
